molecular formula C13H20N2O3 B13981018 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate CAS No. 257937-09-0

1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate

Cat. No.: B13981018
CAS No.: 257937-09-0
M. Wt: 252.31 g/mol
InChI Key: KFDMGCPJARZXHE-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxypropyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 4-pyridylcarbamic acid with 2-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Products may include ketones or aldehydes.

    Reduction: Products may include piperidine derivatives.

    Substitution: Products may include various substituted carbamates.

Scientific Research Applications

N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)carbamic acid tert-butyl ester
  • N-(2-hydroxyethyl)carbamic acid tert-butyl ester
  • N-(4-pyridyl)carbamic acid tert-butyl ester

Uniqueness

N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a hydroxypropyl group and a pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

257937-09-0

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[3-(2-hydroxypropyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)18-13(2,3)4/h5-6,8-9,16H,7H2,1-4H3,(H,14,15,17)

InChI Key

KFDMGCPJARZXHE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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